2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a phenyl ring substituted with a difluoromethoxy group (-OCF₂H) at the para position and an isopropoxy group (-OCH(CH₃)₂) at the meta position. The dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications .
Properties
Molecular Formula |
C16H23BF2O4 |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BF2O4/c1-10(2)20-13-9-11(7-8-12(13)21-14(18)19)17-22-15(3,4)16(5,6)23-17/h7-10,14H,1-6H3 |
InChI Key |
YQHAQHXXHRPTPY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)F)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(difluoromethoxy)-3-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: 4-(Difluoromethoxy)-3-isopropoxyphenylboronic acid.
Reduction: 4-(Difluoromethoxy)-3-isopropoxyphenol.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit promising anticancer properties. The boron atom in the dioxaborolane structure can enhance the compound's ability to interact with biological targets. For example, research has shown that boron-containing compounds can act as inhibitors of specific enzymes involved in cancer cell proliferation .
Polymer Chemistry
In materials science, 2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can serve as a building block for synthesizing advanced polymeric materials. Its unique structural features allow it to participate in various polymerization reactions, leading to materials with enhanced thermal and mechanical properties. This is particularly relevant in the development of high-performance plastics and composites .
Photonic Applications
The incorporation of boron-containing compounds into photonic devices has been explored due to their potential to improve light absorption and emission characteristics. The unique electronic properties of dioxaborolanes can be harnessed to create more efficient light-emitting diodes (LEDs) and solar cells .
Versatile Building Block
As a synthetic intermediate, 2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is valuable in organic synthesis. Its functional groups allow for further derivatization and modification to create a variety of chemical entities. This versatility makes it an attractive option for researchers looking to develop new pharmaceuticals or agrochemicals .
Case Study 1: Anticancer Research
A study published in 2021 investigated the anticancer properties of various boron-containing compounds similar to 2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The research demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression .
Case Study 2: Polymer Development
In another study focused on materials science applications, researchers utilized this compound as a precursor for synthesizing a new class of thermosetting polymers. The resulting materials exhibited superior thermal stability and mechanical strength compared to traditional polymers. This advancement highlights the compound's potential in high-performance applications .
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Key examples include:
Structural Insights :
- Electron-withdrawing groups (e.g., -OCF₂H, -F) increase the boron center’s Lewis acidity, enhancing reactivity in cross-couplings .
- Steric effects : Isopropoxy (target compound) and dimethyl substituents (e.g., ) may hinder reaction rates due to steric bulk.
- Hydrophobicity : Difluoromethoxy and difluoromethyl groups improve lipid solubility, influencing pharmacokinetics in drug candidates .
Reactivity in Cross-Coupling Reactions:
- Suzuki-Miyaura Coupling : The target compound’s difluoromethoxy group likely accelerates transmetalation steps compared to methoxy analogs .
- Steric Effects : Isopropoxy at the meta position may reduce coupling efficiency relative to less bulky substituents (e.g., -OCH₃ ).
Stability and Handling
Biological Activity
2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, making it a candidate for pharmaceutical applications. This article reviews the biological activity of this compound based on available research findings and data.
- IUPAC Name : 2-(4-(difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- CAS Number : 1310950-03-8
- Molecular Formula : C14H19BF2O4
- Molecular Weight : 300.11 g/mol
- Purity : Typically >95% .
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biomolecules through the boron atom. This property allows it to interact with various biological systems, particularly in enzyme inhibition and modulation of signaling pathways.
Biological Activity Overview
Research indicates that compounds similar to 2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant biological activities including:
- Antitumor Activity : Boron-containing compounds have been studied for their potential in cancer therapy due to their ability to inhibit tumor cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Antimicrobial Properties : Some studies suggest that similar compounds exhibit antimicrobial effects against various pathogens.
Case Study 1: Antitumor Effects
In a study investigating the antitumor properties of boron compounds, researchers found that derivatives similar to 2-(4-(Difluoromethoxy)-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to their ability to induce apoptosis and inhibit cell cycle progression .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of specific enzymes by boron compounds. It was shown that the compound effectively inhibited the activity of certain kinases involved in cancer signaling pathways. This inhibition led to decreased cell proliferation and increased apoptosis in treated cells .
Case Study 3: Antimicrobial Activity
Research on the antimicrobial properties of boron compounds indicated that the target compound exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
